1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride

Medicinal Chemistry Physicochemical Profiling Drug Design

1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CAS 1177317-23-5) is a synthetic organic compound belonging to the phenoxypropanolamine class, characterized by a 2,4-dimethylphenoxy group linked to a 2-propanol backbone bearing a primary amine, supplied as the hydrochloride salt. It is primarily utilized as a research chemical and building block in medicinal chemistry, with structural features that suggest potential interactions with adrenergic receptors.

Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
CAS No. 1177317-23-5
Cat. No. B3087745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride
CAS1177317-23-5
Molecular FormulaC11H18ClNO2
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC(CN)O)C.Cl
InChIInChI=1S/C11H17NO2.ClH/c1-8-3-4-11(9(2)5-8)14-7-10(13)6-12;/h3-5,10,13H,6-7,12H2,1-2H3;1H
InChIKeyAMDIPAKRTBNSBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CAS 1177317-23-5): A Phenoxypropanolamine Building Block for Medicinal Chemistry and Receptor Research


1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CAS 1177317-23-5) is a synthetic organic compound belonging to the phenoxypropanolamine class, characterized by a 2,4-dimethylphenoxy group linked to a 2-propanol backbone bearing a primary amine, supplied as the hydrochloride salt . It is primarily utilized as a research chemical and building block in medicinal chemistry, with structural features that suggest potential interactions with adrenergic receptors .

Why 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride Cannot Be Replaced by Unsubstituted or Differently Substituted Phenoxypropanolamine Analogs


Phenoxypropanolamine derivatives exhibit structure-dependent physicochemical and biological properties that preclude simple analog substitution. The specific 2,4-dimethyl substitution pattern on the phenyl ring alters lipophilicity (LogP), hydrogen-bonding capacity, and steric bulk relative to unsubstituted or alternatively substituted analogs, directly impacting solubility, membrane permeability, and potential receptor-binding affinity . Even minor positional isomerism can result in divergent pharmacological profiles or degradation pathways, as exemplified by the distinct roles of 3,5-dimethyl and 3,4-dimethyl congeners . Therefore, procurement of the exact 2,4-dimethyl isomer is essential for experimental reproducibility and valid structure-activity relationship studies.

Quantitative Differentiation of 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride (CAS 1177317-23-5) Versus Key Analogs


Increased Lipophilicity and Altered Polar Surface Area Relative to Unsubstituted Phenoxypropanolamine

The 2,4-dimethyl substitution on the phenyl ring of 1-amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride results in a predicted ACD/LogP value of 1.64, compared to the unsubstituted 1-amino-3-phenoxy-2-propanol hydrochloride, which has a lower lipophilicity typical of simpler phenoxypropanolamines . This difference in lipophilicity corresponds to a predicted ~10-fold higher octanol-water partition coefficient, while the polar surface area remains unchanged at 55 Ų . Such physicochemical divergence can significantly influence passive membrane permeability and compound distribution in biological assays [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Differentiation from 3,5-Dimethyl Isomer: Absence of Known Pharmacopoeial Impurity Status

The 3,5-dimethylphenoxy isomer (CAS 66766-07-2) is a recognized USP Related Compound B of the muscle relaxant Metaxalone and is therefore subject to rigorous impurity control specifications in pharmaceutical manufacturing . In contrast, 1-amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride is not associated with any established pharmacopoeial monographs or known drug impurity profiles, making it a more versatile and less regulated choice for exploratory research and chemical biology applications where strict compendial compliance is not required .

Analytical Chemistry Quality Control Pharmaceutical Impurity Profiling

Enhanced Aqueous Solubility and Handling Convenience via Hydrochloride Salt Form

The hydrochloride salt of 1-amino-3-(2,4-dimethylphenoxy)-2-propanol (MW 231.72 g/mol) offers improved aqueous solubility compared to its free base form (MW 195.26 g/mol), which is often supplied as a solid with lower water solubility . The hydrochloride salt is typically formulated as a solid that is stable at room temperature (RT storage), whereas the free base may require more stringent storage conditions to prevent degradation . This salt form facilitates easier dissolution in aqueous buffers for biological assays and reduces the need for organic co-solvents.

Chemical Synthesis Formulation Sample Preparation

Purity Specification and Vendor Traceability for Reproducible Research

Commercially available 1-amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride is typically supplied with a purity of 95% or higher, as verified by vendor certificates of analysis . In contrast, some positional isomers or less common analogs may only be available at lower purities (e.g., 95%+) or from less rigorously documented sources . The availability of detailed analytical documentation, including MSDS and COA, from reputable suppliers ensures batch-to-batch consistency and supports compliance with institutional research standards.

Quality Assurance Reproducibility Procurement

Potential for Adrenergic Receptor Interaction Based on Phenoxypropanolamine Scaffold

Phenoxypropanolamine derivatives are a well-established pharmacophore for beta-adrenergic receptor ligands, with many members acting as agonists or antagonists at beta-1, beta-2, and beta-3 adrenoceptors [1]. While direct binding data for 1-amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride are currently absent from public databases, its structural similarity to known beta-blockers and beta-agonists suggests potential activity at these receptors . This scaffold-level inference positions the compound as a viable starting point for medicinal chemistry campaigns targeting adrenergic signaling pathways, whereas unsubstituted or differently substituted analogs may exhibit divergent selectivity profiles.

Pharmacology Receptor Binding Drug Discovery

Optimal Use Cases for 1-Amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride Based on Quantitative Differentiation


Lead Optimization in Adrenergic Receptor Drug Discovery Programs

Medicinal chemists can utilize 1-amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride as a core scaffold for generating focused libraries targeting beta-adrenergic receptors. Its predicted LogP of 1.64 and 55 Ų polar surface area align with favorable drug-like properties, while the 2,4-dimethyl substitution offers a distinct steric and electronic profile compared to unsubstituted or 3,5-dimethyl analogs . This compound serves as a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing receptor subtype selectivity and pharmacokinetic parameters.

Chemical Biology Probe for Investigating Membrane Permeability

The enhanced lipophilicity conferred by the 2,4-dimethylphenoxy group (LogP 1.64) relative to unsubstituted phenoxypropanolamines makes this hydrochloride salt an excellent probe for studying passive membrane diffusion in cell-based assays . Its aqueous solubility, facilitated by the salt form, allows for convenient preparation of dosing solutions, enabling researchers to dissect the contributions of lipophilicity to cellular uptake and intracellular target engagement .

Analytical Method Development and Reference Standard Preparation

Due to its high commercial purity (≥95%) and comprehensive vendor documentation, 1-amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride is well-suited as a reference standard for developing HPLC, LC-MS, or NMR analytical methods . Its distinct retention time and spectral signature, derived from the 2,4-dimethyl substitution, can be used to differentiate it from closely related positional isomers in complex reaction mixtures or biological matrices .

Synthetic Intermediate for Diversified Phenoxypropanolamine Derivatives

The primary amine handle in 1-amino-3-(2,4-dimethylphenoxy)-2-propanol hydrochloride enables straightforward derivatization via amide bond formation, reductive amination, or sulfonylation. This versatility allows researchers to rapidly access a broad array of functionalized phenoxypropanolamines for screening against diverse biological targets, including but not limited to adrenergic receptors . The hydrochloride salt ensures good reactivity and solubility in common organic solvents used for these transformations .

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